molecular formula C16H23N3O4S B5236882 4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde

4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde

Cat. No.: B5236882
M. Wt: 353.4 g/mol
InChI Key: QXJSONYJRGGJPO-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a hydroxypyrrolidinyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the construction of the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and

Properties

IUPAC Name

4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]-1,4-diazepane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-13-17-7-4-8-18(10-9-17)15-11-19(12-16(15)21)24(22,23)14-5-2-1-3-6-14/h1-3,5-6,13,15-16,21H,4,7-12H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSONYJRGGJPO-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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